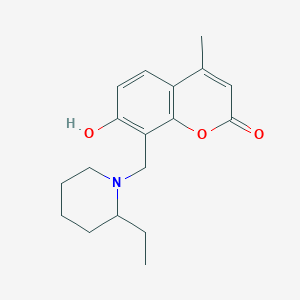

8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one

Description

Properties

IUPAC Name |

8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-13-6-4-5-9-19(13)11-15-16(20)8-7-14-12(2)10-17(21)22-18(14)15/h7-8,10,13,20H,3-6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCCWCDWIYNGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC2=C(C=CC3=C2OC(=O)C=C3C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one typically involves multiple steps. One common route includes the following steps:

Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the piperidine moiety: This step often involves the alkylation of the chromenone core with a piperidine derivative, such as 2-ethyl-piperidine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The chromenone core can be reduced to form a dihydrochromenone.

Substitution: The piperidine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is common.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products

Oxidation: Formation of 7-keto-4-methyl-chromen-2-one.

Reduction: Formation of 7-hydroxy-4-methyl-dihydrochromen-2-one.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one is primarily explored for its pharmacological properties:

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). Its effectiveness is often amplified when combined with established chemotherapeutic agents like doxorubicin, showcasing a synergistic effect that increases cytotoxicity against resistant cancer cells .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in experimental models, suggesting its applicability in treating chronic inflammatory conditions .

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, indicating potential for developing new antibiotics or antifungal agents .

Biochemical Research

The compound serves as a valuable tool in biochemical studies:

- Enzyme Inhibition Studies : It is investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .

- Mechanistic Studies : The unique structure allows researchers to study reaction mechanisms and interactions with biological macromolecules, providing insights into drug design and development .

Industrial Applications

Beyond medicinal uses, the compound has potential applications in industry:

- Material Science : Its unique chemical structure makes it suitable for developing new materials and dyes, contributing to advancements in polymer chemistry and material engineering .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various chromenone derivatives against breast cancer cell lines. The results indicated significant inhibition of cell growth and apoptosis induction in treated cells compared to controls .

Case Study 2: Anti-inflammatory Research

In an experimental model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, while the chromenone core can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituents at the 7- and 8-positions. Below is a detailed comparison with key analogs:

Key Observations :

- Synthesis Efficiency : Yields for analogs like Compound 2 (62%) highlight the impact of steric hindrance; bulkier amines (e.g., diisobutylamine) may reduce yields due to slower reaction kinetics .

- Substituent Effects : The 2-ethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the unsubstituted piperidine analog (logP ~1.8) .

Physicochemical Properties

Key Observations :

- Spectroscopic Signatures : The ethyl group in the target compound would introduce distinct $^1$H NMR signals (e.g., a triplet for CH₂CH₃) and upfield shifts for adjacent protons .

- Thermal Stability : Higher melting points (e.g., 169–170°C for Compound 2) correlate with crystalline purity achieved via acetone recrystallization .

Biological Activity

The compound 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one is with a molecular weight of 396.436 g/mol . The structural features that contribute to its biological activity include the hydroxy and piperidine groups, which are known to enhance interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O5 |

| Molecular Weight | 396.436 g/mol |

| LogP | 3.5106 |

| PSA | 103.87 |

Antioxidant Activity

Coumarin derivatives, including this compound, have been studied for their antioxidant properties. Research indicates that they can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders . The antioxidant activity is often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), where coumarin derivatives demonstrate significant radical-scavenging capabilities .

Enzyme Inhibition

One of the notable biological activities of 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one is its potential as an inhibitor of key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : This enzyme's inhibition is crucial for the treatment of Alzheimer's disease. Compounds similar to this derivative have shown IC50 values ranging from 1.52 to 4.95 μM , indicating potent inhibitory action .

- Monoamine Oxidase (MAO) : Inhibition of MAO-A and MAO-B is also targeted in treating depression and neurodegenerative disorders. The compound exhibits promising activity against these enzymes, with IC50 values reported in the low micromolar range .

Cytotoxicity

The cytotoxic effects of coumarin derivatives have been evaluated on various cancer cell lines. For instance, studies show that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile . The mechanism often involves modulation of apoptotic pathways and cell cycle arrest.

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of coumarin derivatives, 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a significant reduction in cell death and preservation of mitochondrial function at concentrations as low as 10 μM .

Study 2: Antitumor Activity

Another investigation focused on the antitumor activity against prostate cancer cell lines (PC3 and DU145). The compound demonstrated dose-dependent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation over time .

Q & A

Q. Why do melting points vary between 168–172°C in literature?

- Analysis : Variations arise from:

- Polymorphism : Different crystalline forms due to acetone vs ethanol crystallization .

- Hydration : Hygroscopic samples absorb moisture, broadening the range. Store under desiccation (<1% HO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.